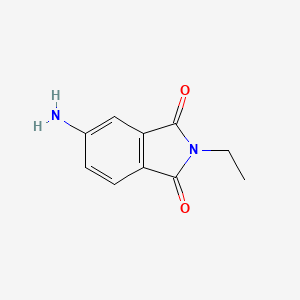

5-Amino-2-ethylisoindoline-1,3-dione

描述

Significance of the Isoindoline-1,3-dione Core in Medicinal Chemistry

The isoindoline-1,3-dione, also known as the phthalimide (B116566), is a bicyclic aromatic compound featuring an isoindoline (B1297411) nucleus with carbonyl groups at positions 1 and 3. researchgate.net This planar and hydrophobic structure is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its distinctive structural features allow it to interact with a wide array of biological targets, forming the basis for the development of numerous therapeutic agents. researchgate.net The imide ring system is a key pharmacophoric fragment, and its derivatives have been extensively explored in drug design and development. researchgate.netdntb.gov.ua The reactivity of the imide proton allows for the straightforward introduction of various substituents, enabling the synthesis of a diverse library of compounds with a wide range of biological functions. nih.govnih.gov

Historical Context and Re-evaluation of the Isoindoline-1,3-dione Scaffold

The history of the isoindoline-1,3-dione scaffold is inextricably linked to the thalidomide (B1683933) tragedy of the late 1950s and early 1960s. encyclopedia.pubhandwiki.org Initially marketed as a seemingly safe sedative and antiemetic for morning sickness in pregnant women, thalidomide was later discovered to be a potent teratogen, causing severe birth defects. wikipedia.orgunsw.edu.au This led to its withdrawal from the market and a fundamental shift in drug regulation and testing. encyclopedia.pubunsw.edu.au

However, the scientific community later rediscovered the therapeutic potential of thalidomide and its analogues. encyclopedia.pub In the years following its ban, researchers found that thalidomide possessed potent anti-inflammatory and immunomodulatory properties. handwiki.orgorcid.org This led to its re-evaluation and eventual FDA approval in 1998 for the treatment of erythema nodosum leprosum, a complication of leprosy. encyclopedia.pub Further research revealed its anti-angiogenic and anti-tumor activities, paving the way for the development of a new generation of isoindoline-1,3-dione-based drugs for cancer therapy. handwiki.org This resurgence transformed the once-infamous molecule into a valuable scaffold for creating life-saving medications.

Overview of Diverse Biological Activities within the Isoindoline-1,3-dione Class

Derivatives of isoindoline-1,3-dione exhibit a remarkable breadth of biological activities. nih.gov These compounds have been investigated and developed for their use as anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, analgesic, and antimicrobial agents. researchgate.netbenthamdirect.comresearchgate.netacs.org The planar nature of the phthalimide ring allows it to intercalate with DNA and interact with various enzymes and receptors, contributing to its wide-ranging pharmacological effects. acs.org

The anticancer activity of this class of compounds is particularly noteworthy. benthamdirect.comresearchgate.net They have been shown to be cytotoxic to various cancer cell lines, and their mechanism of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netresearchgate.net Furthermore, their immunomodulatory effects, such as the inhibition of tumor necrosis factor-alpha (TNF-α), contribute to their therapeutic efficacy in both cancer and inflammatory diseases. handwiki.orgorcid.org

Below is an interactive data table summarizing some of the key biological activities of isoindoline-1,3-dione derivatives:

| Biological Activity | Description | Key Findings |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa, C6, and A549. nih.gov Some compounds have demonstrated higher anticancer activity than the standard drug 5-fluorouracil. benthamdirect.com |

| Anti-inflammatory | Reduction of inflammation. | Thalidomide and its analogues are known to inhibit the production of pro-inflammatory cytokines like TNF-α. handwiki.orgorcid.org |

| Immunomodulatory | Modulation of the immune system's response. | These compounds can alter cytokine production and stimulate T-cell activation, which is beneficial in treating certain cancers and autoimmune diseases. handwiki.org |

| Analgesic | Pain relief. | Certain N-substituted phthalimide derivatives have demonstrated significant analgesic activity, in some cases exceeding that of reference drugs like metamizole (B1201355) sodium. researchgate.net |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | Some isoindoline-1,3-dione derivatives have been identified as promising prototypes for new anticonvulsant drugs. |

| Antimicrobial | Inhibition of the growth of microorganisms. | Various derivatives have shown activity against bacterial and fungal strains. researchgate.netdntb.gov.ua |

| Acetylcholinesterase (AChE) Inhibition | Inhibition of the enzyme AChE, relevant to Alzheimer's disease. | Several isoindoline-1,3-dione hybrids have been designed and shown to be potent AChE inhibitors. nih.govmdpi.com |

Specific Research Focus on 5-Amino-2-ethylisoindoline-1,3-dione within this Context

Within the broad class of isoindoline-1,3-diones, this compound (CAS 55080-55-2) has emerged as a valuable chemical intermediate. encyclopedia.pubsonar.ch This compound is an off-white to pale yellow crystalline powder with a molecular weight of 190.20 g/mol and a melting point of 215-220°C. sonar.ch It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). sonar.ch

The primary research focus on this compound is its application as a versatile building block in organic synthesis. sonar.ch It serves as a precursor for the creation of more complex molecules with specific functionalities. encyclopedia.pub For instance, it is utilized in the synthesis of kinase inhibitors and anticancer agents, where the isoindoline-1,3-dione core can be further elaborated to target specific biological pathways. sonar.ch

A notable application of this compound is in the development of fluorescent dyes and organic electronic materials. sonar.ch The electron-accepting properties of the isoindoline-1,3-dione structure make it a useful component in the design of photoswitches and disperse dyes. encyclopedia.pubsonar.ch Research has demonstrated a synthetic route to related N-ethyl-4-nitrophthalimide, a precursor to the amino-substituted title compound, involving the nitration of phthalimide followed by a nucleophilic substitution with ethyl bromide. sonar.ch This highlights the chemical tractability of introducing the ethyl group at the nitrogen position.

Furthermore, this compound is employed as a precursor for advanced polymer materials with specialized thermal and optical properties. sonar.ch Its bifunctional nature, with the reactive amino group and the stable phthalimide core, allows for its incorporation into polymer chains to impart desired characteristics.

Below is a data table summarizing the key properties and applications of this compound:

| Property | Value/Description |

| CAS Number | 55080-55-2 sonar.ch |

| Molecular Formula | C₁₀H₁₀N₂O₂ sonar.ch |

| Molecular Weight | 190.20 g/mol sonar.ch |

| Appearance | Off-white to pale yellow crystalline powder sonar.ch |

| Melting Point | 215-220°C (decomposes) sonar.ch |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol (B129727) sonar.ch |

| Primary Application | Versatile building block in organic synthesis sonar.ch |

| Fields of Use | Medicinal chemistry (kinase inhibitors, anticancer agents), materials science (fluorescent dyes, organic electronics, polymers), agrochemicals encyclopedia.pubsonar.ch |

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-ethylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPAHWUHXOWZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595709 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55080-55-2 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Molecular Design Investigations for Isoindoline 1,3 Dione Derivatives

Pharmacophore Identification within the Isoindoline-1,3-dione Framework

The isoindoline-1,3-dione moiety itself is recognized as a significant pharmacophore in medicinal chemistry. nih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allows it to bind to a diverse range of biological targets. nih.govnih.gov For instance, the phthalimide (B116566) ring has been identified as a noteworthy pharmacophore for designing acetylcholinesterase (AChE) inhibitors, as it can interact with the peripheral anionic site of the enzyme. nih.gov

The core framework typically consists of the heterocyclic isoindoline-1,3-dione moiety, a linker, and an additional pharmacophore group. The type of pharmacophore introduced and the nature of the linker are critical in determining the specific biological action of the resulting derivative. nih.gov Research has shown that structural elements like the heterocyclic part, a linker (e.g., hydroxyalkyl), and a terminal substituted group (e.g., 4-substituted piperazine) are crucial for high activity and affinity for specific receptors. nih.gov The acidic nature of the proton at the imide nitrogen (position 2) facilitates the straightforward introduction of various substituents and linkers, making the isoindoline-1,3-dione scaffold a versatile template for drug design. mdpi.commdpi.com

Impact of Substituents on Biological Potency and Selectivity

The biological profile of isoindoline-1,3-dione derivatives can be precisely tuned by introducing different substituents at various positions on the bicyclic ring system and on the N-substituent.

The position and nature of substituents on the phthalimide ring are critical for modulating biological activity and selectivity. While direct studies on 5-Amino-2-ethylisoindoline-1,3-dione are limited, research on analogous compounds highlights the importance of the amino group at the C-5 position.

In one study on isoindoline-1,3-dione-4-aminoquinolines, replacing a fluoro-substituent with a secondary amine on the isoindoline (B1297411) ring improved anti-mycobacterial activity while reducing cytotoxicity. rsc.org Meticulous alterations of the secondary amine functionality at the C-4/C-5 positions were performed to analyze the structure-activity relationship, indicating the significance of this substitution site. rsc.org In another study, the introduction of a 5-NO2 group (which can be reduced to an amino group) led to an enhancement in potency against both AChE and butyrylcholinesterase (BChE), highlighting the impact of electronic and hydrogen-bonding properties of substituents at this position. nih.gov These findings suggest that the amino group at the 5-position in compounds like this compound is a key determinant of biological activity, likely influencing receptor binding, solubility, and metabolic stability.

The substituent at the N-2 position of the isoindoline-1,3-dione core plays a pivotal role in defining the compound's interaction with its biological target. The ethyl group in this compound is one of many N-alkyl groups studied to probe SAR.

Studies on N-alkyl-isoindoline-1,3-diones have shown them to be effective inhibitors of enzymes like cyclooxygenase (COX). nih.govmdpi.com The crystal structure of 2-ethylisoindoline-1,3-dione has been characterized, providing a basis for understanding its molecular geometry. researchgate.netresearchgate.net In a comparative study of cholinesterase inhibitors, a derivative with an ethyl group at the R1 position was synthesized to determine the impact of this substitution. nih.gov Compared to a similar compound with a methyl group, the ethyl-substituted derivative showed a marginal decrease in AChE potency but a slight improvement in BChE activity. nih.gov This suggests that even small changes in the size of the N-alkyl group can influence selectivity between closely related enzymes, which is attributed to differences in the size of the enzyme active sites. nih.gov

Table 1: Effect of N-2 Substitution on Cholinesterase Inhibition

| Compound ID | N-Substituent | Target Enzyme | IC50 (µM) |

| 8a | Methyl | AChE | 0.11 |

| 8a | Methyl | BChE | 30.2 |

| 8b | Ethyl | AChE | >0.11 |

| 8b | Ethyl | BChE | <30.2 |

| Data sourced from a study on isoindolin-1,3-dione-based acetohydrazide derivatives, showing that substituting a methyl group with an ethyl group resulted in a marginal reduction in AChE potency and a slight improvement in BChE activity. nih.gov |

In many isoindoline-1,3-dione derivatives, an alkyl linker connects the core scaffold to another pharmacologically active moiety. The length and flexibility of this linker are critical variables that significantly affect biological potency.

Several studies have demonstrated that linker length directly impacts the inhibitory activity of these compounds. For instance, in a series of isoindoline-1,3-dione-4-aminoquinolines designed as anti-TB agents, an increase in the alkyl chain length from n=4 to n=6 led to an increase in activity. rsc.org Similarly, research on cholinesterase inhibitors found that longer linkers were more favorable for interactions with both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme. nih.gov Another study investigating 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives as potential AChE and BuChE inhibitors varied the alkyl chain from three to eight methylene (B1212753) groups, finding that all compounds had significant to moderate AChE inhibitory activity. nih.gov For COX inhibitors, derivatives with a longer linker between the isoindoline-1,3-dione core and an arylpiperazine residue showed greater inhibition of both COX-1 and COX-2. nih.govmdpi.com

Table 2: Influence of Alkyl Linker Length on Anti-Mycobacterial Activity

| Compound ID | Linker Length (n=number of CH2 units) | Secondary Amine at C-4/C-5 | MIC (µg/mL) |

| 4c | 4 | Piperidine (B6355638) | 6.25 |

| 4d | 6 | Piperidine | 6.25 |

| Data indicates that increasing the alkyl chain length in certain isoindoline-1,3-dione-4-aminoquinoline series can improve anti-TB activity. rsc.org |

Rational Design of Novel Isoindoline-1,3-dione Derivatives for Specific Biological Targets

The versatility of the isoindoline-1,3-dione scaffold has made it a cornerstone for the rational design of novel inhibitors targeting a wide array of proteins. gsconlinepress.comrsc.org By systematically modifying the core, linker, and peripheral functional groups, researchers can develop compounds with enhanced potency and selectivity for specific biological targets.

Examples of this approach include:

Anticancer Agents: Derivatives have been designed as inhibitors of protein kinases like RSK2, which is implicated in various cancers. rsc.org A hit compound was identified and subsequently modified to produce a series of derivatives with IC50 values around 0.5 μM. rsc.org Other derivatives have been synthesized and tested against various cancer cell lines, with their antiproliferative effects varying according to the groups attached to the nitrogen atom and the phthalimide ring. acs.org

Cholinesterase Inhibitors: For Alzheimer's disease therapy, numerous isoindoline-1,3-dione derivatives have been designed as AChE and BChE inhibitors. nih.govmdpi.com Design strategies have included creating hybrids with N-benzyl pyridinium (B92312) moieties or linking the core to arylpiperazines to interact with key residues in the enzyme's active site. nih.govmdpi.com

Analgesics: Following the structural features of drugs like thalidomide (B1683933), new isoindoline-1,3-dione derivatives have been developed as non-steroidal analgesics. mdpi.comresearchgate.net One such rationally designed compound was found to have an analgesic activity 1.6 times higher than the reference drug metamizole (B1201355) sodium. mdpi.comresearchgate.net

This targeted design process often involves creating a library of related compounds to systematically explore the chemical space and optimize interactions with the intended biological target. rsc.orgmdpi.com

Computational Approaches in SAR Studies

Computational chemistry plays an indispensable role in modern drug discovery and the SAR analysis of isoindoline-1,3-dione derivatives. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict and rationalize the biological activity of these compounds. mdpi.comrsc.org

Molecular docking studies help to visualize the binding modes of isoindoline-1,3-dione derivatives within the active sites of target enzymes like AChE, BChE, and COX. nih.govnih.govmdpi.com These models can identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.govnih.gov For example, docking studies revealed that the isoindoline-1,3-dione moiety of one potent COX-1 inhibitor forms a π-π interaction with Trp387 and an amide-π stacked interaction with Gly526 in the enzyme's active site. nih.govmdpi.com

MD simulations provide further insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of predicted binding poses. nih.gov In silico tools like PASS (Prediction of Activity Spectra for Substances) and GUSAR are also used to predict the biological activity spectrum and toxicity of newly designed compounds before their synthesis, saving time and resources. mdpi.comresearchgate.net These computational approaches are crucial for understanding SAR at a molecular level and for guiding the rational design of more effective isoindoline-1,3-dione-based therapeutic agents. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between isoindoline-1,3-dione derivatives and their biological targets at a molecular level.

Research on a series of novel 1-H-isoindole-1,3(2H)-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, utilized molecular docking to study their binding modes. The studies revealed that these derivatives fit well into both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, which is important for high inhibitory activity. The binding affinity for all tested compounds with AChE was found to be negative, indicating favorable interactions. Key interactions observed included π-π stacking and cation-π interactions with aromatic amino acid residues within the enzyme's active site. The formation of hydrogen bonds was also identified as a contributor to the inhibitory activity.

In another study, isoindoline-1,3-dione-based acetohydrazide derivatives were designed and evaluated as cholinesterase inhibitors. Molecular docking of the most potent compound in this series elucidated its binding interaction modes within the AChE active site. Similarly, docking studies on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives showed interactions with both the PAS and CAS of AChE.

The versatility of the isoindoline-1,3-dione scaffold is further demonstrated in its application as cyclooxygenase (COX) inhibitors. Molecular docking studies of N-substituted 1H-isoindole-1,3(2H)-dione derivatives with COX-1 and COX-2 revealed strong interactions with numerous amino acids. For instance, one of the most potent COX-1 inhibitors formed a hydrogen bond between a carbonyl group oxygen and Ser530. The isoindoline-1,3-dione moiety itself was involved in π-π stacking with Trp387, an amide-π stacked interaction with Gly526, and a π-σ interaction with Leu352.

Furthermore, in the context of developing antimycobacterial agents, molecular docking was used to study isoindoline-1,3-dione derivatives as potential inhibitors of the InhA enzyme. The docking study of the most potent compound of the series revealed a hydrogen bond interaction with the crucial Tyr158 residue via a carbonyl oxygen. The thiadiazole ring of this derivative was involved in hydrophobic π-π interactions with Phe147 and Tyr158.

Table 1: Molecular Docking Findings for Isoindoline-1,3-dione Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interactions | Reference(s) |

|---|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE | Aromatic amino acids | π-π stacking, Cation-π, Hydrogen bonds | |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione | AChE | PAS and CAS residues | Not specified | |

| N-substituted 1H-isoindole-1,3(2H)-dione | COX-1 | Ser530, Trp387, Gly526, Leu352 | Hydrogen bond, π-π stacking, Amide-π stacked, π-σ | |

| Isoindoline-1,3-dione with thiadiazole | InhA | Tyr158, Phe147 | Hydrogen bond, π-π hydrophobic |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-protein complexes over time.

In the investigation of 1-H-isoindole-1,3(2H)-dione derivatives as cholinesterase inhibitors, MD simulations were conducted to complement the molecular docking results. These simulations were used to assess the stability of the interactions between the derivatives and the AChE and BuChE enzymes. Similarly, for a series of isoindoline-1,3-dione-based acetohydrazides, MD simulations of the most potent compound were performed to evaluate the stability of its complex with AChE.

A study on isoindoline-1,3-dione derivatives as antimycobacterial agents also utilized MD simulations to confirm the stability of the ligand-InhA protein complexes. The root mean square deviation (RMSD) of the protein's C-alpha atoms was plotted to determine the stability of the simulated complexes. Lower RMSD values during the simulation are indicative of a more stable protein-ligand complex. The structural compactness of the target protein was analyzed by calculating the radius of gyration (RGyr) throughout the MD simulation.

Table 2: Application of Molecular Dynamics Simulations for Isoindoline-1,3-dione Derivatives

| Derivative Class | Target Protein | Purpose of Simulation | Key Metric(s) | Reference(s) |

|---|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE, BuChE | Assess interaction stability | Not specified | |

| Isoindoline-1,3-dione-based acetohydrazides | AChE | Evaluate complex stability | Not specified | |

| Isoindoline-1,3-dione derivatives | InhA | Illustrate reactivity and stability | RMSD, Radius of Gyration |

Quantum-Chemical-Based Investigations

Quantum-chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These studies provide a deeper understanding of the structure-activity relationships.

For a series of isoindoline-1,3-dione derivatives designed as antimycobacterial agents, a quantum-mechanics-based DFT study was conducted. This investigation aimed to explore the molecular and electronic properties, reactivity, and the nature of bonding within the synthesized compounds. The study calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between HOMO and LUMO is an indicator of a molecule's reactivity; a smaller energy gap suggests higher reactivity and electron transfer capacity. Several compounds in the series were identified as having a small energy gap, indicating their potential for high reactivity and effective interaction with the target protein.

The molecular electrostatic potential (MEP) surface was also analyzed. For instance, the blue region around the 2-substitution on the isoindoline-1,3-dione indicated poor electron density, which corresponded to the involvement of these groups in hydrophobic interactions observed in docking studies. Conversely, the red region on the MEP map, particularly around the carbonyl oxygens, signified high electron density and the ability of these atoms to act as hydrogen bond acceptors, which was also consistent with docking results.

Table 3: Quantum-Chemical Investigation Findings for Isoindoline-1,3-dione Derivatives

| Derivative Class | Method | Investigated Properties | Key Findings | Reference(s) |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives | DFT | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | Small energy gap indicates high reactivity; MEP map correlates with interaction types (hydrophobic, hydrogen bond acceptor). |

Biological Activities and Associated Mechanisms of Action of Isoindoline 1,3 Dione Derivatives

Neuropharmacological Activities

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has been identified as a promising prototype for the development of drugs targeting neurological conditions. benthamdirect.comnih.gov Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.netmdpi.com In the context of neuropharmacology, these compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, as well as for their antipsychotic and anticonvulsant properties. researchgate.netmdpi.com

Cholinesterase Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of research has focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal to the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov A decrease in the neurotransmitter acetylcholine (B1216132) is a key feature of the disease, making cholinesterase inhibitors a primary therapeutic strategy. nih.gov

Numerous studies have synthesized and evaluated series of these derivatives, demonstrating their potent inhibitory activities. For instance, a series of isoindolin-1,3-dione-based acetohydrazides showed significant potency against AChE, with IC₅₀ values ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM, while their activity against BuChE was more moderate. nih.govresearchgate.netnih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported IC₅₀ values from 2.1 to 7.4 μM against AChE, which was more potent than the reference drug rivastigmine. nih.gov

The mechanism of inhibition often involves a dual binding site approach. The isoindoline-1,3-dione fragment can interact with the peripheral anionic site (PAS) of AChE, while another part of the molecule, such as an N-benzylamine or arylalkylamine moiety, binds to the catalytic active site (CAS). nih.govnih.govnih.gov This dual interaction enhances the inhibitory effect. The length and composition of the linker connecting these two moieties have been shown to be crucial for activity. nih.govnih.gov For example, some studies found that longer alkyl linkers were more favorable for interacting with the PAS and CAS pockets of the enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range | Key Findings |

|---|

Neuroprotective Effects against Oxidative Stress

Oxidative stress is a key pathological factor in neurodegenerative diseases, leading to cellular damage and the progression of illnesses like Alzheimer's, Parkinson's, and Huntington's disease. tandfonline.comnih.gov Isoindoline-1,3-dione derivatives have demonstrated significant neuroprotective capabilities by mitigating oxidative stress.

In one study, newly synthesized isoindoline-dione derivatives were tested on human SH-SY5Y neuroblastoma cells under oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov Three of the derivatives were found to increase cell viability by protecting against this stress. tandfonline.comnih.gov The mechanism of this protection involved the reduction of intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. tandfonline.comnih.gov

The neuroprotective effect is linked to the activation of the NRF2 signaling pathway. tandfonline.comnih.gov NRF2 is a transcription factor that regulates the expression of antioxidant proteins. The studied isoindoline (B1297411) derivatives were shown to increase the gene expression of NRF2 and its associated downstream genes, such as NQO-1 and GSTK1, which are crucial for cellular homeostasis and the antioxidant response. tandfonline.comnih.gov Furthermore, certain potent AChE inhibitors from the isoindoline-1,3-dione class also showed a neuroprotective effect against H₂O₂-induced cell death in PC12 neurons. nih.govresearchgate.net

Table 2: Neuroprotective Effects of Isoindoline-1,3-dione Derivatives

| Compound Type | Cell Line | Protective Mechanism | Key Outcomes |

|---|---|---|---|

| Isoindoline-dione derivatives (3a-3c) | SH-SY5Y | Protection against H₂O₂-induced oxidative stress | Increased cell viability, reduced ROS and carbonylated proteins. tandfonline.comnih.gov |

| Isoindoline-dione derivatives (3a-3c) | SH-SY5Y | NRF2 pathway activation | Increased gene expression of NRF2, NQO-1, and GSTK1. tandfonline.comnih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7c, 7f) | PC12 | Protection against H₂O₂-induced cell death | Demonstrated neuroprotective effect. nih.govresearchgate.net |

Anti-Amyloid-β Aggregation Properties

The aggregation of amyloid-beta (Aβ) peptides into plaques is a primary hallmark of Alzheimer's disease. researchgate.net The ability to inhibit this process is a key therapeutic goal. Several isoindoline-1,3-dione derivatives have been developed as multi-target-directed ligands (MTDLs) that not only inhibit cholinesterases but also prevent Aβ aggregation. nih.gov

One study detailed the development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives. nih.gov Among these, compound 13b was notable for its ability to inhibit Aβ aggregation, showing a 65.96% inhibition at a concentration of 10 μM. nih.gov This anti-aggregation property was combined with potent AChE inhibition and a neuroprotective effect against Aβ-induced toxicity, highlighting the potential of this compound as a multi-target agent for neurodegenerative disorders. nih.gov The phthalimide (B116566) portion of these molecules is considered a noteworthy pharmacophore for this activity. nih.gov

Table 3: Anti-Amyloid-β Aggregation Activity

| Compound | Aβ Aggregation Inhibition | Additional Activities | Reference |

|---|---|---|---|

| 13b | 65.96% at 10 µM | AChE inhibition (IC₅₀ = 0.219 µM), neuroprotection against Aβ toxicity. | nih.gov |

| Phthalimide derivatives | Not specified | Phthalimide is a key pharmacophore for anti-Aβ aggregation. | nih.gov |

β-Secretase (BACE-1) Inhibition

The enzyme β-secretase (BACE-1) is a primary therapeutic target in Alzheimer's disease because it initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides. researchgate.netnih.gov Inhibiting BACE-1 can therefore reduce the production of Aβ and prevent the formation of amyloid plaques. researchgate.netnih.gov

Research has shown that certain isoindoline-1,3-dione derivatives can act as BACE-1 inhibitors. One compound, 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione, demonstrated significant inhibitory activity against both BACE-1 and AChE. researchgate.netnih.gov Another study on selagintriflavonoid A, a compound containing related structural features, showed potent BACE-1 inhibition with an IC₅₀ value of 0.75 µM. researchgate.net The development of small-molecule BACE-1 inhibitors has been a major focus of research, though clinical application has proven challenging. nih.govnih.govsci-hub.se

Table 4: BACE-1 Inhibitory Activity

| Compound Type | IC₅₀ Value | Key Findings | Reference |

|---|---|---|---|

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione | Not specified | Showed significant inhibitory activity against both BACE-1 and AChE. | researchgate.netnih.gov |

| Selagintriflavonoid A | 0.75 µM | Exhibited the strongest BACE-1 inhibition among tested compounds. | researchgate.net |

Potential as Antipsychotic Agents (Dopamine D2/D3 Receptor Modulation)

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are major pharmacological targets for antipsychotic drugs. frontiersin.org There is growing evidence that D3 receptor antagonists could be effective antipsychotic agents. nih.gov Some studies have assessed isoindoline-1,3-dione derivatives for their potential in this area. researchgate.net These compounds are being explored for their ability to modulate dopamine receptors, which could lead to new treatments for dopamine-related pathological states, including schizophrenia. researchgate.netnih.gov For example, the compound F15063, which targets both dopamine D2 and serotonin (B10506) 5-HT(1A) receptors, has been investigated as a putative antipsychotic drug. nih.gov The modulation of D2/D3 receptors by novel compounds remains an active area of research for developing therapeutics with improved efficacy, especially for the negative symptoms of schizophrenia. frontiersin.orgnih.gov

Anticancer and Anti-proliferative Potency

The isoindoline-1,3-dione scaffold is a key structural feature in a variety of compounds with recognized anticancer properties. nih.govacs.orgnih.gov These derivatives have been shown to possess positive effects in the context of inflammatory conditions, including cancer. nih.gov Research has explored their efficacy against numerous cancer cell lines and investigated their mechanisms, such as the modulation of cytokine activity. acs.orgnih.govresearchgate.net

Moderation of Cytokine Action in Cancer

The wide-ranging biological activities of isoindoline-1,3-dione derivatives are, in part, attributable to their capacity to modulate cytokine action in cancer and inflammatory diseases. researchgate.net For instance, certain phthalimide derivatives have been found to inhibit cytokine and chemokine production in models of articular inflammation. nih.gov This ability to influence the complex signaling network of cytokines is a critical aspect of their therapeutic potential in oncology.

Efficacy against Specific Cancer Cell Lines (e.g., Hep G2, Sarcoma, Hepatocellular Carcinoma, Glioblastoma, Breast Cancer)

Derivatives of isoindoline-1,3-dione have demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines.

Hepatocellular Carcinoma (Hep G2): N-substituted cantharimides, which feature an isoindole-1,3-dione structure, have been evaluated for their anticancer activity against HepG2 cells. acs.orgnih.gov Furthermore, novel indolin-2-one based molecules, which share structural similarities, have shown high cytotoxicity against HepG2 cells, with some compounds exhibiting IC50 values as low as 2.53 µM. nih.gov

Glioblastoma and Sarcoma-related lines: In one study, isoindole derivatives were tested against C6 (rat brain glioma) and HeLa (cervical cancer) cell lines. nih.gov Certain compounds, such as those identified as 9 and 11 in the study, showed selective activity against HeLa cells, while compound 11 was more active than the positive control against C6 cancer cells at a 100 µM concentration. nih.gov This suggests potential for treating glioma. nih.gov

Breast Cancer: Derivatives of 6-amido-4-aminoisoindoline-1,3-dione have been identified as inhibitors of the ribosomal protein S6 kinase 1 (S6K1), a protein implicated in the progression of several types of breast cancer, including ER-positive, HER2-positive, and triple-negative breast cancer. researchgate.netxula.edu These compounds inhibited the growth of various breast cancer cell lines (SKBR3, HER2Δ16, MDA-MB-231, and MDA-MB-468) with EC50 values that correlated with the expression levels of S6K1 in those cells. researchgate.net

Other Cell Lines:

Lung Carcinoma (A549): N-benzylisoindole-1,3-dione derivatives have been evaluated against A549 lung cancer cells, showing inhibitory effects on cell viability. acs.orgnih.gov One derivative containing an azide (B81097) and silyl (B83357) ether group demonstrated higher inhibitory activity against A549 cells (IC50 = 19.41± 0.01 μM) than the standard drug, 5-Fluorouracil. nih.gov

Blood Cancer (Raji and K562): N-Substituted isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer cell lines. researchgate.net The compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was particularly effective, showing CC50 values of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells and was found to induce apoptosis and necrosis. researchgate.net

Colon Cancer (Caco-2 and HCT-116): Halogenated isoindoline-1,3(2H)-dione derivatives displayed good antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines, arresting the cell cycle and inducing apoptosis. proquest.com

Anticancer Activity of Isoindoline-1,3-dione Derivatives

| Derivative Class | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| 6-amido-4-aminoisoindoline-1,3-dione derivatives | Breast Cancer (SKBR3, MDA-MB-231, etc.) | Inhibited S6K1; growth inhibition EC50 values from 2 - 2000 μM. | researchgate.net |

| N-substituted cantharimides | Hepatocellular Carcinoma (HepG2) | Demonstrated in vitro anticancer activity. | acs.orgnih.gov |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Blood Cancer (Raji, K562) | Showed high inhibitory effect with CC50 of 0.26 μg/mL (Raji) and 3.81 μg/mL (K562). | researchgate.net |

| Azide and silyl ether-containing isoindole derivative | Lung Carcinoma (A549) | Exhibited higher inhibitory activity (IC50 = 19.41 μM) than 5-Fluorouracil. | nih.gov |

| Halogenated isoindoline-1,3(2H) dione (B5365651) derivatives | Colon Cancer (Caco-2, HCT-116) | Showed good antiproliferative activity and induced apoptosis. | proquest.com |

Anti-inflammatory and Analgesic Effects

The isoindoline-1,3-dione nucleus is a component of many substances with established anti-inflammatory and analgesic activities. nih.govrjraap.commdpi.com Research has demonstrated that various N-substituted derivatives can reduce inflammation and pain in several experimental models. rjraap.comarabjchem.orgmdpi.com For example, certain aminoacetylenic isoindoline-1,3-diones were effective in reducing carrageenan-induced paw edema in rats, a common model for acute inflammation. arabjchem.org One study found that the compound 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione possesses pronounced analgesic and anti-inflammatory effects with low toxicity. rjraap.com

Cyclooxygenase (COX) Inhibitory Activity

A primary mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Isoindoline-1,3-dione derivatives have been specifically investigated for this activity. researchgate.netresearchgate.netijlpr.com

Studies have shown that these derivatives can inhibit both COX-1 and COX-2 enzymes. nih.govarabjchem.orgresearchgate.net In one investigation, synthesized aminoacetylenic isoindoline-1,3-diones showed slightly higher inhibitory activity toward COX-2 compared to COX-1. arabjchem.org Another study designed and synthesized derivatives intended as selective COX inhibitors, with one compound (ZJ1) showing potent blockage and ligand efficiency toward the COX-2 enzyme, higher than the marketed drug Indomethacin. researchgate.netijlpr.com

Molecular docking studies have been employed to understand how these compounds interact with the active sites of COX enzymes. nih.gov These studies suggest that for some derivatives, an aryl group is important for effective binding to the COX-2 active site, while an amino group may participate more in binding with COX-1. researchgate.netijlpr.com The isoindoline-1,3-dione portion of the molecule is often involved in key interactions with amino acid residues within the enzyme's binding site. nih.gov

COX Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Derivative Type | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones (ZM compounds) | COX-1 and COX-2 | Showed slightly higher inhibitory activity for COX-2 over COX-1. | arabjchem.org |

| N-arylpiperazine derivatives | COX-1 and COX-2 | Some compounds showed greater inhibition of COX-2, while others more strongly inhibited COX-1. | nih.gov |

| Synthesized derivatives (ZJ compounds) | COX-1 and COX-2 | Compound ZJ1 showed potent COX-2 inhibition, higher than Indomethacin. | researchgate.netijlpr.com |

| Sulfonamide derivative (17c) | COX-2 | Docking study showed a higher binding energy score (−17.89 kcal/mol) than celecoxib (B62257) (−17.27 kcal/mol). | researchgate.net |

Antimicrobial, Antifungal, and Antimycobacterial Activities

The isoindoline-1,3-dione framework is present in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. gsconlinepress.comrsc.orgmdpi.comresearchgate.net Their hydrophobic and neutral character allows them to cross biological membranes, which is advantageous for their pharmacological action. researchgate.netgsconlinepress.com

Mechanisms of Action against Microorganisms

The antimicrobial mechanisms of isoindoline-1,3-dione derivatives are varied and target-specific.

Against Fungi: The antifungal action is thought to involve the interaction of the phthalimide's aromatic ring with the cytochrome P450 enzyme of the fungus. jptcp.com This interaction can disrupt the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to cellular abnormalities. jptcp.com The number of methoxy (B1213986) groups on the aromatic structure appears to be important for antifungal activity. mdpi.com

Against Mycobacteria: Tuberculosis remains a major global health threat, and new, more effective treatments are urgently needed. acs.org The isoindoline-1,3-dione ring system is a crucial pharmacophore in the development of antimycobacterial agents. rsc.orgacs.org A significant mechanism of action is the inhibition of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. semanticscholar.orgnih.gov In one study, a series of derivatives were synthesized and tested, with one compound showing a significant IC50 of 18 µM against the H37Rv strain and an InhA inhibitory IC50 of 8.65 µM. semanticscholar.orgnih.gov

Against Bacteria: Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. proquest.com Halogenation of the isoindoline-1,3(2H) dione structure, particularly with bromine, has been shown to enhance the antimicrobial effect. proquest.com In some cases, the activity of synthesized compounds against strains like Bacillus subtilis was comparable or even superior to standard antibiotics. researchgate.net

Antimicrobial Activity of Isoindoline-1,3-dione Derivatives

| Activity | Organism/Target | Key Finding / Mechanism | Reference |

|---|---|---|---|

| Antifungal | Fungi (e.g., C. albicans, A. niger) | Interaction with cytochrome P450, impairing ergosterol synthesis. | jptcp.com |

| Antimycobacterial | Mycobacterium tuberculosis | Inhibition of the InhA enzyme; one compound had an IC50 of 18 µM against the H37Rv strain. | semanticscholar.orgnih.gov |

| Antibacterial | Gram-positive and Gram-negative bacteria | Halogenation enhances activity; some derivatives show potency comparable to standard antibiotics. | proquest.comresearchgate.net |

Other Notable Biological Activities

Beyond their well-documented effects, isoindoline-1,3-dione derivatives have demonstrated a range of other important biological potencies. These activities highlight the versatility of the isoindoline-1,3-dione core structure in designing new therapeutic agents. newsama.com

Isoindoline-1,3-dione derivatives have been identified as possessing monoamine oxidase-B (MAO-B) inhibitory potential. nih.gov Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as the enzyme is responsible for the breakdown of neurotransmitters such as dopamine. sci-hub.se Molecular docking simulations of certain N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have shown a high probability of interaction with MAO-B, indicated by a low predicted binding energy. mdpi.com While specific IC₅₀ values for 5-Amino-2-ethylisoindoline-1,3-dione are not detailed in the reviewed literature, related isatin-based compounds, which share structural similarities, have been developed into highly potent and selective MAO-B inhibitors with IC₅₀ values as low as 3 nM. sci-hub.se

Several studies have confirmed the potent α-glucosidase inhibitory activity of isoindoline-1,3-dione derivatives. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes. mdpi.com

Research has demonstrated that various derivatives exhibit significant inhibitory action, often far exceeding that of the standard drug, acarbose. For instance, a series of novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives incorporating the isoindoline-1,3-dione moiety showed potent inhibition, with the most active compounds having IC₅₀ values as low as 5.44 µM, compared to acarbose's IC₅₀ of 817.38 µM. nih.gov Similarly, isoindole-1,3-dione-based sulfonamides have been identified as powerful α-glucosidase inhibitors, with one compound displaying a Kᵢ of 0.049 µM. nih.gov Another study on isoindoline–pyridine derivatives reported a compound with noteworthy activity against α-glucosidase, with an IC₅₀ value of 0.07 mM. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Type | IC₅₀ / Kᵢ Value | Reference Compound | Reference Compound Value |

|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivative | 5.44 µM (IC₅₀) | Acarbose | 817.38 µM (IC₅₀) nih.gov |

| Isoindole-1,3-dione-based Sulfonamide | 0.049 µM (Kᵢ) | Acarbose | - nih.gov |

| Isoindoline–Pyridine Derivative | 0.07 mM (IC₅₀) | Acarbose | 0.09 mM (IC₅₀) nih.gov |

| Indolo[1,2-b]isoquinoline Derivative | 3.44 µM (IC₅₀) | Acarbose | 640.57 µM (IC₅₀) mdpi.com |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. The table displays findings from various studies on different derivatives.

Derivatives of the isoindoline structure have been investigated for their ability to lower lipid levels. gsconlinepress.com Specifically, a series of substituted 3-imino-1-oxoisoindolines demonstrated significant hypolipidemic activity in rodent models, effectively reducing both serum cholesterol and triglyceride levels. nih.gov

In studies with normolipidemic mice, N-alkyl substituted derivatives showed potent activity. nih.gov Research in rats using 2-butyl-3-butylimino-1-oxoisoindoline (B15424715) showed a substantial reduction in serum lipids after 14 days of oral administration. nih.gov This particular agent also lowered lipid levels in liver and aorta tissue. nih.gov Furthermore, it was observed to increase the excretion of cholesterol and phospholipids (B1166683) in the feces of treated animals. nih.gov

Table 2: Hypolipidemic Effects of 3-Imino-1-oxoisoindoline Derivatives in Rodents

| Compound | Animal Model | Serum Cholesterol Reduction | Serum Triglyceride Reduction |

|---|---|---|---|

| 2-Butyl-3-butylimino-1-oxoisoindoline | Mice | 52% | 42% nih.gov |

| 2-Pentyl-3-imino-1-oxoisoindoline | Mice | 42% | 61% nih.gov |

| 2-Butyl-3-butylimino-1-oxoisoindoline | Rats | 60% | 43% nih.gov |

Data represents the percentage reduction in serum lipid levels after a specified dosing regimen.

The antioxidant potential of isoindoline-1,3-dione derivatives has been evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.comnewsama.comresearchgate.net

One study synthesized a series of isoindoline-pyridine derivatives and found that a specific compound (7d) showed significant antioxidant activity with EC₅₀ values of 0.65 mM, 0.52 mM, and 0.93 mM in DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays, respectively. nih.gov Other research on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives also confirmed their antioxidant capabilities, with one derivative containing a thiophene (B33073) moiety being particularly active. mdpi.com The total antioxidant capacity for three tested compounds was reported as 25.88%, 31.45%, and 25.99%. mdpi.com Another study found a synthesized isoindole-1,3-(2H) dione derivative to be a highly effective free radical scavenger, with an IC₅₀ value of 1.174 μmol/mL. researchgate.net

Table 3: Antioxidant Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound/Derivative Type | Assay | Result |

|---|---|---|

| Isoindoline–Pyridine Derivative (7d) | DPPH | EC₅₀ = 0.65 mM nih.gov |

| Isoindoline–Pyridine Derivative (7d) | ABTS | EC₅₀ = 0.52 mM nih.gov |

| Isoindoline–Pyridine Derivative (7d) | Superoxide Anion Scavenging | EC₅₀ = 0.93 mM nih.gov |

| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide | DPPH | 31.45% Total Antioxidant Capacity mdpi.com |

| Isoindole-1,3-(2H) dione derivative (Compound 1) | DPPH | IC₅₀ = 1.174 μmol/mL researchgate.net |

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. The table summarizes results from different antioxidant assays.

The antidiabetic potential of isoindoline-1,3-dione derivatives is often linked to their inhibitory effects on key enzymes involved in carbohydrate metabolism and their antioxidant properties. newsama.comnih.gov By inhibiting enzymes like α-glucosidase, these compounds can reduce postprandial hyperglycemia. nih.govnih.gov

Studies have demonstrated that isoindoline-based compounds can act as dual inhibitors of α-glucosidase and α-amylase, which is a key mechanism for controlling blood glucose levels. nih.gov For example, an isoindoline–pyridine derivative (7d) not only showed potent α-glucosidase inhibition (IC₅₀: 0.07 mM) but also inhibited α-amylase (IC₅₀: 0.21 mM) and possessed significant antioxidant activity. nih.gov This multi-target approach, combining enzyme inhibition with the mitigation of oxidative stress, highlights the potential of these derivatives as antidiabetic agents. nih.gov

Derivatives of isoindoline-1,3-dione have been shown to inhibit both xanthine (B1682287) oxidase and carbonic anhydrase, enzymes implicated in various pathological conditions. newsama.com

Xanthine Oxidase (XO) Inhibition Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. researchgate.net Research has shown that isoindole-1,3-dione derivatives can act as XO inhibitors. researchgate.netsci-hub.red One study found that various derivatives exhibited XO inhibitory activities with IC₅₀ values ranging from 7.15 to 22.56 μM. researchgate.netsci-hub.red It was noted that N-phenyl isoindole-1,3-dione derivatives demonstrated approximately double the activity of N-methyl or N-ethyl derivatives, suggesting the phenyl ring significantly enhances the inhibitory effect. researchgate.net

Carbonic Anhydrase (CA) Inhibition Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition is a target for treating conditions like glaucoma and certain cancers. nih.govresearchgate.net Studies have demonstrated that isoindoline-1,3-dione derivatives can be potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net For instance, isoindole-1,3-dione-substituted sulfonamide derivatives showed potent inhibitory activity against hCA isoenzymes with Kᵢ constants in the nanomolar range (7.96 to 48.34 nM). nih.gov Another study on novel isoindolinone derivatives reported strong inhibition of hCA I and hCA II, with Kᵢ values for the most effective compounds being as low as 11.48 nM for hCA I and 9.32 nM for hCA II. nih.gov Some of these derivatives showed superior or comparable inhibitory effects to the standard inhibitor, Acetazolamide. nih.gov

Table 4: Xanthine Oxidase and Carbonic Anhydrase Inhibition by Isoindoline-1,3-dione Derivatives

| Target Enzyme | Derivative Type | Inhibitory Potency |

|---|---|---|

| Xanthine Oxidase (XO) | N-phenyl isoindole-1,3-dione | IC₅₀ = 7.15 µM sci-hub.red |

| Xanthine Oxidase (XO) | N-methyl isoindole-1,3-dione | IC₅₀ = 22.56 µM sci-hub.red |

| Carbonic Anhydrase I (hCA I) | Isoindolinone derivative | Kᵢ = 11.48 ± 4.18 nM nih.gov |

| Carbonic Anhydrase II (hCA II) | Isoindolinone derivative | Kᵢ = 9.32 ± 2.35 nM nih.gov |

| Carbonic Anhydrase (hCA) | Isoindole-1,3-dione-substituted sulfonamide | Kᵢ = 7.96 to 48.34 nM nih.gov |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. The table presents a selection of inhibitory values against the respective enzymes.

Antiviral Activities

The isoindoline-1,3-dione scaffold has been identified as a promising framework in the development of novel antiviral agents. researchgate.netjmchemsci.com While specific research on the antiviral properties of this compound is not extensively documented in the reviewed literature, the broader class of isoindoline derivatives has demonstrated significant activity against a range of human viruses. researchgate.netjmchemsci.com The versatility of the isoindole ring allows for various chemical modifications, such as linkage, fusion, or substitution with other cyclic structures or side chains, leading to the creation of effective antiviral compounds. researchgate.netjmchemsci.com

The mechanisms through which these derivatives exert their antiviral effects are varied. researchgate.net For instance, some derivatives of thiazolo[2,3-a]isoindolone have shown high specificity in inhibiting the reverse transcriptase (RT) of human immunodeficiency virus type 1 (HIV-1). jmchemsci.com One particular 3,5-dimethyl derivative was found to be a potent inhibitor of HIV-1 RT with a 50% inhibitory concentration of 90 nM in vitro. jmchemsci.com However, this compound did not show any antiviral effect against an HIV-2 isolate. jmchemsci.com

In the context of other viral infections, certain benzo[de]isoquinoline-diones, specifically 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione, have demonstrated inhibitory effects on the replication of herpes simplex and vaccinia viruses in cell cultures. nih.gov These compounds did not exhibit virucidal effects, and their inhibitory activity was found to be time-dependent. nih.gov Furthermore, a newly synthesized imide derivative of 3-nitro-1,8-naphthalic acid, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione (M-FA-142), was shown to inhibit the replication of vaccinia virus and herpes simplex virus type 1 (HSV-1). nih.gov At a concentration of 4 micrograms/ml, M-FA-142 inhibited HSV-1 replication by approximately three orders of magnitude. nih.gov

A series of new isatin (B1672199) derivatives, which incorporate an indoline-2,3-dione structure, were synthesized and evaluated for their broad-spectrum antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The results indicated that several of these compounds displayed high antiviral activity with very low IC50 values. mdpi.com

Table 1: Antiviral Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Virus | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| 3,5-dimethyl thiazolo[2,3-a]isoindolone | HIV-1 RT | In vitro | 90 nM | jmchemsci.com |

| 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione (M-FA-142) | Herpes Simplex Virus type 1 (HSV-1) | Chick embryo cells | - | nih.gov |

| Isatin derivative 9 | Influenza virus H1N1 | MDCK | 0.0027 µM | mdpi.com |

| Isatin derivative 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.0022 µM | mdpi.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current therapies have significant limitations, including high toxicity and emerging drug resistance. nih.gov The isoindole-1,3(2H)dione scaffold has emerged as a structure of interest in the search for new and more effective antileishmanial agents. newsama.com

While specific data on the antileishmanial activity of this compound is not available in the reviewed literature, studies on other derivatives have shown promising results. Halogenated derivatives of isoindole-1,3(2H) dione, in particular, have demonstrated significant efficacy against Leishmania tropica. researchgate.net Research has indicated that these compounds can be more effective than the first-line treatment, Glucantime. newsama.comresearchgate.net

A study evaluating a series of these compounds revealed that a tetra-brominated derivative was particularly potent, with an IC50 value of 0.0478 μmol/mL against Leishmania tropica. researchgate.net The structure-activity relationship (SAR) analysis from this research suggested that the lipophilicity of the compounds might play a role in enhancing their antileishmanial activity. researchgate.net Furthermore, the study highlighted that the halogenation of the isoindole-1,3(2H) dione moiety increases its antileishmanial properties, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts. newsama.comresearchgate.net

Table 2: Antileishmanial Activity of Halogenated Isoindole-1,3(2H) dione Derivatives against Leishmania tropica

| Compound | IC50 (μmol/mL) | Reference |

|---|

The findings underscore the potential of the isoindoline-1,3-dione scaffold in the development of novel antileishmanial drugs. Further investigation into various derivatives, including this compound, is warranted to explore their therapeutic potential fully.

Preclinical Research and Evaluation of Isoindoline 1,3 Dione Derivatives

In Vitro Assays for Biological Activity Profiling

Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. mdpi.comnih.gov The inhibitory activities of these compounds are commonly quantified using the Ellman's method. nih.gov

A variety of isoindoline-1,3-dione derivatives have demonstrated potent inhibitory effects. For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant to moderate AChE inhibitory activity, with IC₅₀ values ranging from 0.9 to 19.5 μM. mdpi.com In another study, N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione displayed potent AChE inhibitory activity, with IC₅₀ values between 2.1 and 7.4 μM. nih.govnih.gov Notably, compounds with a para-fluoro substitution on the benzyl (B1604629) moiety exhibited the highest potency (IC₅₀ = 2.1 μM). nih.gov Further modifications, such as linking the isoindoline-1,3-dione to an N-benzylamine moiety, led to the identification of a highly potent and selective human AChE inhibitor with an IC₅₀ of 0.361 μM. researchgate.netnih.gov

Research has also explored the impact of the linker length and substituents on inhibitory activity. Derivatives with an N-benzylpiperidinylamine moiety showed strong activity against AChE (best IC₅₀ = 87 nM) and some activity against BuChE (best IC₅₀ = 7.76 μM). mdpi.com Another series featuring a phenyl substituent on a piperazine (B1678402) ring attached to the isoindoline-1,3-dione core yielded a compound with an IC₅₀ of 1.12 μM against AChE, while a derivative with a diphenylmethyl moiety was more active against BuChE, with an IC₅₀ of 21.24 μM. nih.gov

Table 1: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

| Derivative Series | Target Enzyme | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 μM | mdpi.com |

| N-Benzyl Pyridinium Hybrids | AChE | 2.1 - 7.4 μM | nih.govnih.gov |

| N-Benzylamine-linked Derivatives | hAChE | 0.361 μM | nih.gov |

| N-Benzylpiperidinylamine Derivatives | AChE | 87 nM | mdpi.com |

| N-Benzylpiperidinylamine Derivatives | BuChE | 7.76 μM | mdpi.com |

| Piperazine-substituted Derivatives | AChE | 1.12 μM | nih.gov |

| Diphenylmethyl-substituted Derivatives | BuChE | 21.24 μM | nih.gov |

The neuroprotective potential of isoindoline-1,3-dione derivatives has been assessed using neuronal cell lines. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to evaluate cell viability and the protective effects of compounds against toxins.

In one study, isoindoline-1,3-dione-N-benzyl pyridinium hybrids, which were identified as potent acetylcholinesterase inhibitors, were also evaluated for their neuroprotective effects. nih.gov Specific compounds from this series (7a, 7c, and 7f) demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced cell death in PC12 neuronal cells, a cell line commonly used in neurological research. nih.govresearchgate.net This suggests that beyond enzyme inhibition, these derivatives may offer direct neuroprotection. Another study noted that synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives showed cytotoxic activity against PC-12 cells, with one compound in particular (5g) having an IC₅₀ value of 0.43±0.06 µM. nih.gov

The cytotoxic and antiproliferative properties of isoindoline-1,3-dione derivatives have been investigated against a variety of human cancer cell lines. acs.org The MTT assay and BrdU assay are frequently employed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀). nih.govnih.gov

Studies have demonstrated that these derivatives can exhibit significant, dose-dependent anticancer activity. nih.gov For example, N-benzylisoindole-1,3-dione derivatives were tested against A549 human lung adenocarcinoma cells, with IC₅₀ values of 114.25 μM and 116.26 μM being recorded after 48 hours of incubation. acs.orgnih.gov Other research found that an isoindole derivative containing azide (B81097) and silyl (B83357) ether groups had a higher inhibitory activity against A549 cells (IC₅₀ = 19.41 μM) than the standard chemotherapy agent 5-Fluorouracil (5-FU). nih.gov

Derivatives have also shown activity against other cancer cell lines, including:

HeLa (cervical cancer): Some derivatives exhibited cell-selective activity against HeLa cells. nih.gov In another study, a specific isoindoline-1,3-dione derivative (compound 3e) showed better cytotoxic activity against HeLa cells compared to other synthesized variants. researchgate.net

MCF-7 (breast adenocarcinoma): Aroylhydrazone derivatives of isoindole were found to significantly reduce the viability of MCF-7 cells in a dose-dependent manner, with IC₅₀ values ranging from 54.67 to 85.67 μM. researchgate.net Another study reported that synthetic 1,3-thiazole incorporated phthalimide derivatives demonstrated outstanding cytotoxic effects on MCF-7 cells, with one chlorinated compound (5b) showing a potent IC₅₀ of 0.2 ± 0.01 µM. nih.gov

C6 (glioma): One isoindole derivative was found to have higher activity than the positive control against C6 cancer cells at a concentration of 100 μM. nih.gov

Table 2: Cytotoxicity of Isoindoline-1,3-dione Derivatives on Cancer Cell Lines

| Derivative Series | Cell Line | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| N-Benzylisoindole-1,3-diones | A549 (Lung) | 114.25 - 116.26 μM | acs.orgnih.gov |

| Azide and Silyl Ether Derivative | A549 (Lung) | 19.41 μM | nih.gov |

| Aroylhydrazone Derivatives | MCF-7 (Breast) | 54.67 - 85.67 μM | researchgate.net |

| 1,3-Thiazole Incorporated Phthalimides | MCF-7 (Breast) | 0.2 ± 0.01 µM (for compound 5b) | nih.gov |

| 1,3-Thiazole Incorporated Phthalimides | MDA-MB-468 (Breast) | 0.6 ± 0.04 µM (for compound 5k) | nih.gov |

| 1,3-Thiazole Incorporated Phthalimides | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM (for compound 5g) | nih.gov |

The therapeutic potential of isoindoline-1,3-dione derivatives extends to infectious diseases, with various compounds screened for activity against pathogenic bacteria and fungi. gsconlinepress.comresearchgate.net

A study involving newly synthesized 4-(2-(3-(substituted phenyl) acryloyl) phenoxy)-phenyl-2-(1,3-dioxoisoindolin-2-yl) acetamides reported antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jptcp.com The same series of compounds was tested for antifungal activity against Candida albicans and Aspergillus niger, with specific derivatives (AK4 and BK5) showing the best performance. jptcp.com The proposed mechanism for the antifungal action involves the phthalimide moiety interacting with the cytochrome P450 enzyme of the fungus, which disrupts ergosterol (B1671047) synthesis in the fungal cell membrane. jptcp.com

Other studies have also confirmed the antimicrobial potential of this class of compounds. researchgate.net Some derivatives have shown potent activity that could make them promising candidates for new antibacterial and antifungal agents. researchgate.net For instance, certain isoindole derivatives have demonstrated good activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 8 μg/ml. researchgate.net The halogenation of the isoindole-1,3(2H)dione structure has been shown to increase antimicrobial activity. researchgate.net

In the search for new treatments for tuberculosis, isoindoline-1,3-dione derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov The H37Rv strain is a standard laboratory strain used for this purpose.

A series of hybrid compounds, created by coupling secondary amine-substituted isoindoline-1,3-diones with 4-aminoquinolines, were synthesized and tested for antimycobacterial activity. nih.govrsc.org The most potent compound from this series, which featured a butyl chain linker and a piperidine (B6355638) substituent, exhibited a Minimum Inhibitory Concentration (MIC₉₉) of 6.25 μg/mL against M. tuberculosis and was found to be non-cytotoxic. nih.govrsc.org The activity of these hybrid molecules was dependent on the nature of the linker between the two core structures and the substituents on the isoindoline-1,3-dione ring. nih.gov Other research has also highlighted the potential of isoindoline-1,3-dione derivatives as active anti-TB compounds. researchgate.net

Understanding the interaction of drug candidates with plasma proteins like serum albumin is crucial for predicting their distribution and bioavailability. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). mdpi.com

Spectroscopic and molecular docking techniques have been used to investigate the binding of isoindoline-1,3-dione derivatives to BSA. mdpi.comnih.gov One study on a lipophilic derivative, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P), found that it binds spontaneously to BSA, primarily at site II (sub-domain IIIA), through van der Waals forces and hydrogen bonding. mdpi.com The binding constant (Kb) was in the range of 2.5 × 10⁵ to 4.8 × 10³ L mol⁻¹, indicating an interaction that becomes less stable at higher temperatures. mdpi.com Another study on tetrahydroisoindoline-1,3-dione derivatives also confirmed spontaneous binding to HSA, primarily through electrostatic interactions at site II. nih.gov

In the context of Alzheimer's disease, the binding affinity of these derivatives to beta-amyloid (Aβ) fibrils has been explored. A series of isoindol-1,3-diones and isoindol-1-ones were designed and evaluated for their ability to bind to aggregated Aβ42 fibrils. nih.gov All tested derivatives showed very good binding affinities, with inhibition constant (Ki) values in the subnanomolar range (0.42–0.94 nM). nih.govlookchem.com Certain isoindol-1,3-diones (compounds 1i and 1k) demonstrated excellent binding affinities (Ki = 0.42–0.44 nM), superior to that of the reference compound PIB (Ki = 0.70 nM), suggesting their potential as diagnostic probes for monitoring Aβ fibrils. nih.govkist.re.kr

Table 3: Protein Binding Affinity of Isoindoline-1,3-dione Derivatives

| Derivative Series | Binding Target | Binding Constant | Reference |

|---|---|---|---|

| 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide | Bovine Serum Albumin (BSA) | Kb = 2.5 × 10⁵ – 4.8 × 10³ L mol⁻¹ | mdpi.com |

| Isoindol-1,3-diones (1i, 1k) | Aβ42 Fibrils | Ki = 0.42–0.44 nM | nih.govlookchem.com |

| Isoindol-1-ones (2c, 2i) | Aβ42 Fibrils | Ki = 0.46–0.49 nM | nih.govlookchem.com |

| General Isoindolone Derivatives | Aβ42 Fibrils | Ki = 0.42–0.94 nM | nih.gov |

In Vivo Efficacy Studies in Animal Models

The in vivo anti-proliferative potential of isoindoline-1,3-dione derivatives has been investigated using various tumor models, including the widely utilized Ehrlich Ascites Carcinoma (EAC) model in mice. researchgate.netnih.gov EAC is a spontaneous murine mammary adenocarcinoma adapted to grow as a tumor cell suspension in the peritoneal cavity of mice, making it a valuable tool for assessing the efficacy of potential anticancer agents. nih.govoaepublish.com

In a notable study, a series of five synthesized isoindoline-1,3-dione derivatives were evaluated for their in vivo anticancer activity against EAC-bearing male Swiss albino mice. researchgate.net Following the inoculation of EAC cells, the compounds were administered intraperitoneally for seven consecutive days. researchgate.net The assessment of anti-tumor efficacy involved monitoring several parameters, including tumor volume, packed cell volume, viable and non-viable tumor cell counts, and the mean survival time of the mice. researchgate.net

The results indicated that treatment with the isoindoline-1,3-dione derivatives led to a significant reduction in tumor growth and proliferation. researchgate.net Specifically, the compounds decreased tumor volume, packed cell volume, and the count of viable tumor cells while concurrently increasing the percentage of non-viable cells. researchgate.net This anti-proliferative effect translated into an increased lifespan for the tumor-bearing mice compared to the untreated control group. researchgate.net Among the tested compounds, one derivative, designated as 4d, demonstrated the most potent inhibition of cancerous cell growth. researchgate.net These findings suggest that the isoindoline-1,3-dione scaffold possesses significant anti-proliferative activity in vivo. researchgate.net

Other studies have also utilized xenograft models to assess the therapeutic potential of isoindoline-1,3-dione derivatives. For instance, N-benzylisoindole-1,3-dione derivatives were evaluated in nude mice bearing A549-luc lung cancer cell xenografts, where the compounds showed inhibitory effects on tumor growth. nih.gov

Table 1: In Vivo Anti-proliferative Effects of Isoindoline-1,3-dione Derivatives in Ehrlich Ascites Carcinoma (EAC) Model

Mechanistic Investigations at the Molecular and Cellular Level

The mechanism of action for isoindoline-1,3-dione derivatives has been explored at the molecular level, including their impact on gene expression, particularly those genes related to oxidative stress. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, can lead to cellular damage and is implicated in various diseases. researchgate.netnih.gov

Research into newly synthesized isoindoline-dione derivatives has demonstrated their potential to modulate the cellular response to oxidative stress. researchgate.net In one study, the effects of three such derivatives were examined on human SH-SY5Y neuroblastoma cells under oxidative stress induced by hydrogen peroxide. researchgate.net The investigation focused on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the oxidative stress response. researchgate.net

The findings revealed that the isoindoline (B1297411) derivatives could upregulate the gene expression of NRF2. researchgate.net This transcription factor plays a pivotal role in cellular homeostasis by controlling the expression of a suite of antioxidant and detoxification genes. researchgate.net Consequently, the increased expression of NRF2 led to the upregulation of its downstream target genes, including NAD(P)H quinone dehydrogenase 1 (NQO-1) and Glutathione S-Transferase Kappa 1 (GSTK1). researchgate.net This modulation of gene expression was associated with a reduction in intracellular ROS and a protective effect against oxidative damage. researchgate.net

Systematic analyses of gene expression changes in response to oxidative stress are often conducted using real-time PCR arrays, which can simultaneously measure the expression of a large panel of relevant genes. nih.govmdpi.com Such studies have shown that cellular exposure to oxidative insults results in significant differential expression of numerous genes involved in antioxidant defense and damage response. nih.govmdpi.com

Table 2: Effect of Isoindoline-dione Derivatives on Oxidative Stress-Related Gene Expression

Molecular docking and in vitro studies have elucidated the ability of isoindoline-1,3-dione derivatives to interact with key enzymes, often binding to both catalytic and peripheral active sites. nih.govnih.gov This dual-site interaction is a significant aspect of their mechanism of action, particularly in the context of enzyme inhibition.

A prominent example is the interaction of these derivatives with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in neurodegenerative disease research. nih.govnih.gov The active site of AChE is located within a deep gorge that contains a catalytic anionic site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. nih.gov Studies have shown that the isoindoline-1,3-dione moiety itself can interact with the PAS of AChE. nih.gov Furthermore, derivatives have been designed where different parts of the molecule simultaneously engage both sites. For instance, the isoindoline-1,3-dione fragment may enter deep into the gorge to interact with the CAS, while other parts of the molecule interact with the PAS. nih.gov These interactions are often hydrophobic, such as π-π stacking with aromatic amino acid residues like Tryptophan (Trp) and Tyrosine (Tyr). nih.gov

Similarly, investigations into the inhibition of cyclooxygenase (COX) enzymes have revealed specific binding modes for isoindoline-1,3-dione derivatives. mdpi.com Molecular docking studies showed that these compounds can fit into the COX active site, forming various interactions. The isoindoline-1,3-dione core can engage in π-π stacking with a Trp residue and amide-π stacked interactions with a Glycine (Gly) residue. mdpi.com The carbonyl groups of the dione (B5365651) are capable of acting as hydrogen bond acceptors, forming crucial bonds with residues like Serine (Ser). mdpi.com The substituents on the nitrogen atom of the isoindoline ring also play a critical role, forming π-σ and π-alkyl interactions with other amino acids within the binding pocket. mdpi.com

Table 3: Interactions of Isoindoline-1,3-dione Derivatives with Enzyme Active Sites

Evaluation of Safety and Toxicity Profiles